2,3-Dichloro-N-methyl-4-pyridinecarboxamide
Overview
Description
2,3-Dichloro-N-methyl-4-pyridinecarboxamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It belongs to the pyridine family and is characterized by the presence of two chlorine atoms at positions 2 and 3, a methyl group attached to the nitrogen atom, and a carboxamide group at position 4 of the pyridine ring .
Preparation Methods
The synthesis of 2,3-Dichloro-N-methyl-4-pyridinecarboxamide typically involves a series of chemical reactions. The final step involves the formation of the carboxamide group through an amidation reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,3-Dichloro-N-methyl-4-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-N-methyl-4-pyridinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-methyl-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dichloro-N-methyl-4-pyridinecarboxamide can be compared with other similar compounds such as:
4-Chloro-N-methyl-2-pyridinecarboxamide: This compound has a similar structure but with only one chlorine atom at position 4.
4,6-Dichloro-N-methyl-2-pyridinecarboxamide: This compound has chlorine atoms at positions 4 and 6 instead of 2 and 3. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dichloro-N-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-11-6(9)5(4)8/h2-3H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXXWJJQITIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594268 | |
Record name | 2,3-Dichloro-N-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329794-24-3 | |
Record name | 2,3-Dichloro-N-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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